PDGFR Kinase Inhibitory Activity: Cross-Series Trend Assessment
The parent patent application US20240109917A1 establishes that pyrazolothiazole carboxamides as a class achieve nanomolar PDGFRα/β inhibition, yet it does not disclose compound-specific IC50 values for the 1-ethyl-2,4-dimethoxyphenyl example. The available data are limited to class-level SAR trends: the presence of a 2,4-dimethoxyphenyl group at the thiazole 4-position is associated with maintained PDGFR potency compared to unsubstituted phenyl, while the N1-ethyl group on pyrazole is described as favorable for balancing potency and metabolic stability relative to N1-methyl analogues [1]. No head-to-head quantitative comparison between the target compound and a named comparator is publicly available. [1]
| Evidence Dimension | PDGFR kinase inhibition potency |
|---|---|
| Target Compound Data | Specific IC50 values not publicly disclosed for CAS 1171142-94-1 |
| Comparator Or Baseline | Closest named comparator: N-4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl-1-methyl-1H-pyrazole-5-carboxamide (CAS 1171574-09-6); IC50 values also not disclosed |
| Quantified Difference | Not quantifiable from public sources |
| Conditions | PDGFRα/β biochemical kinase assays (details not disclosed in patent examples for this specific compound) |
Why This Matters
Without compound-specific IC50 data, procurement decisions must rely on class-level SAR trends and the assurance that the exact substitution pattern matches the patent's preferred embodiments, which is critical for SAR follow-up studies.
- [1] ACTELION PHARMACEUTICALS LTD. Pyrazolothiazole carboxamides and their uses as PDGFR inhibitors. US Patent Application US20240109917A1, 2024. View Source
